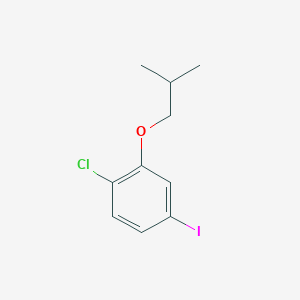

1-Chloro-4-iodo-2-isobutoxybenzene

Description

1-Chloro-4-iodo-2-isobutoxybenzene is an organic compound with the molecular formula C10H12ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isobutoxy groups

Properties

IUPAC Name |

1-chloro-4-iodo-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQVAECJNLKZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Chloro-4-iodo-2-isobutoxybenzene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction . This reaction typically uses palladium as a catalyst and involves the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and can be performed at room temperature. Another method involves the electrophilic aromatic substitution of a benzene derivative, where the chlorine and iodine atoms are introduced sequentially . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-iodo-2-isobutoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-Chloro-4-iodo-2-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-iodo-2-isobutoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, where the chlorine and iodine atoms are replaced by other functional groups . The isobutoxy group can also participate in nucleophilic substitution reactions, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

1-Chloro-4-iodo-2-isobutoxybenzene can be compared with other similar compounds, such as:

1-Chloro-4-iodobenzene: This compound lacks the isobutoxy group and has different reactivity and applications.

1-Chloro-2-iodo-4-isobutoxybenzene: This is a positional isomer with different chemical properties and reactivity.

1-Bromo-4-iodobenzene: This compound has a bromine atom instead of chlorine, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Biological Activity

1-Chloro-4-iodo-2-isobutoxybenzene is a halogenated aromatic compound characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with an isobutoxy group. This unique structure provides it with distinct biological activities and potential applications in various fields, including medicinal chemistry and toxicology.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.56 g/mol |

| Boiling Point | Not specified |

| Solubility | Poorly soluble in water |

| Density | Not specified |

This compound exhibits biological activity primarily through its interactions with various biomolecules. Its halogen atoms can act as electrophiles, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is crucial for its potential role in drug development and biochemical research.

Toxicological Studies

Research indicates that halogenated compounds like this compound may have significant toxicological effects. For instance, studies on similar compounds have shown that they can induce oxidative stress and DNA damage in mammalian cells, leading to mutagenic effects. The compound's ability to form reactive intermediates raises concerns regarding its carcinogenic potential.

Case Studies

- DNA Damage : In vitro studies have demonstrated that exposure to halogenated compounds can lead to single-strand breaks in DNA, particularly in liver cells of rodents. This suggests a mechanism through which such compounds could contribute to carcinogenesis .

- Carcinogenicity : A study involving long-term exposure of rodents to related compounds indicated an increased incidence of tumors, particularly in the testes of male rats. While specific data on this compound is limited, its structural similarity to known carcinogens suggests a need for caution .

Pharmacological Potential

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, although more research is needed to confirm these effects.

Summary of Key Studies

Conclusion from Research

The biological activity of this compound reveals both potential therapeutic applications and significant safety concerns due to its toxicological profile. Further research is essential to elucidate its mechanisms of action, therapeutic efficacy, and safety in biological systems.

Future Directions

Future studies should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to assess the long-term effects and safety profile.

- Mechanistic Studies : Elucidating the specific pathways through which the compound exerts its biological effects.

- Pharmacological Development : Exploring the compound's potential as a lead candidate for drug development targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.